N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide
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Overview
Description
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide: is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a phenyl group, and a trifluoroethyl carbamoyl moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target pain-sensitive and innervated peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with similar structures have been found to act as antagonists to receptors such as the calcitonin gene-related peptide (cgrp) receptor . This suggests that N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide may interact with its targets by binding to them and inhibiting their normal function.
Pharmacokinetics
The trifluoroethyl group present in the compound is known to enhance the metabolic stability and bioavailability of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the trifluoroethyl carbamoyl moiety: This step involves the reaction of the phenyl-substituted thiophene with a trifluoroethyl isocyanate under mild conditions to form the desired carbamoyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)pyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzene-3-carboxamide: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity compared to its analogs with different heterocyclic rings.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-15(17,18)9-19-13(21)7-10-1-3-12(4-2-10)20-14(22)11-5-6-23-8-11/h1-6,8H,7,9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHDWTKERFOJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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